molecular formula C21H22N4O3 B2434336 2,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)furan-3-carboxamide CAS No. 1203199-09-0

2,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)furan-3-carboxamide

Cat. No.: B2434336
CAS No.: 1203199-09-0
M. Wt: 378.432
InChI Key: OZGUACSSAMIRCS-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)furan-3-carboxamide is a complex organic compound that belongs to the class of furan carboxamides This compound is characterized by its unique structure, which includes a furan ring, a pyridazine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)furan-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyridazine ring: This step often involves the reaction of a suitable hydrazine derivative with a dicarbonyl compound.

    Attachment of the morpholine ring: This can be done through nucleophilic substitution reactions where the morpholine ring is introduced to the pyridazine ring.

    Final coupling: The final step involves coupling the furan ring with the pyridazine-morpholine moiety using amide bond formation reactions, typically under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce furan alcohols or amines.

Scientific Research Applications

2,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)furan-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dimethyl-N-(3-(6-piperidinopyridazin-3-yl)phenyl)furan-3-carboxamide
  • 2,5-dimethyl-N-(3-(6-pyrrolidinopyridazin-3-yl)phenyl)furan-3-carboxamide
  • 2,5-dimethyl-N-(3-(6-piperazinopyridazin-3-yl)phenyl)furan-3-carboxamide

Uniqueness

2,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)furan-3-carboxamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds and contributes to its specific applications and effects.

Properties

IUPAC Name

2,5-dimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-14-12-18(15(2)28-14)21(26)22-17-5-3-4-16(13-17)19-6-7-20(24-23-19)25-8-10-27-11-9-25/h3-7,12-13H,8-11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGUACSSAMIRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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